Malachite Green-d5 chemical structure and properties
Malachite Green-d5 chemical structure and properties
Structure, Properties, and Analytical Applications in Food Safety
Executive Summary
Malachite Green-d5 (MG-d5) is the stable isotope-labeled analog of the triphenylmethane dye Malachite Green (MG). While the parent compound is historically significant as a dye and controversially used as an aquaculture antimicrobial, MG-d5 serves a critical role in analytical chemistry. It is the Gold Standard Internal Standard (IS) for the quantification of MG residues in seafood using Isotope Dilution Mass Spectrometry (IDMS). This guide details the physicochemical properties, synthesis logic, and the validated LC-MS/MS workflows required to meet zero-tolerance regulatory limits (e.g., EU MRPL of 2 µg/kg).
Chemical Identity and Structure
MG-d5 is chemically distinct from its parent by the substitution of five hydrogen atoms with deuterium (
1.1 Structural Specifications
| Property | Data |
| Common Name | Malachite Green-d5 (often supplied as Picrate or Oxalate salt) |
| IUPAC Name | [4-[[4-(dimethylamino)phenyl]-(2,3,4,5,6-pentadeuteriophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |
| CAS Number | 1258668-21-1 (Picrate salt) |
| Molecular Formula | C |
| Molecular Weight | 334.45 g/mol (Cation) vs 329.46 g/mol (Native MG) |
| Isotopic Purity | Typically ≥ 98 atom % D |
| Appearance | Green crystalline powder (metallic luster) |
1.2 Structural Diagram Logic
The deuterium labeling is strategically placed on the phenyl ring (derived from deuterated benzaldehyde) rather than the N-methyl groups.
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Why? Methyl groups are metabolically labile (N-demethylation is a primary metabolic pathway). Labeling the phenyl ring ensures the internal standard remains intact even if minor degradation occurs, although N-demethylation of the standard would still shift the mass. More importantly, the phenyl ring is chemically stable during standard extraction.
Physicochemical Properties[1][2][3]
Understanding the behavior of MG-d5 is prerequisite to accurate method development.
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Solubility: High solubility in polar organic solvents (Acetonitrile, Methanol). Moderate to low solubility in water; solubility is enhanced by acidic pH or the presence of counter-ions (e.g., oxalate, picrate).
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Chromophore: Like the parent, MG-d5 exhibits a strong absorption band at ~617 nm (green), driven by the extensive conjugation of the triphenylmethane system.
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pKa & pH Sensitivity:
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pH < 2: Yellow (protonated form).[1]
-
pH 4–6: Green (Cationic dye form - Target for Analysis ).
-
pH > 10: Colorless (Carbinol base form).[1]
-
Application Note: Extraction buffers must maintain pH ~3.0–4.5 (e.g., McIlvaine buffer) to ensure the molecule remains in the cationic form for Strong Cation Exchange (SCX) retention.
-
-
Stability:
-
Photosensitivity: Highly sensitive to UV/Vis light. Solutions must be stored in amber glassware.
-
Redox Sensitivity: MG-d5 can be reduced to Leucomalachite Green-d5 (LMG-d5). Analytical protocols often include an oxidation step (using PbO
or DDQ) or simultaneous monitoring of both forms.
-
Synthesis and Isotopic Origins
The synthesis of MG-d5 follows the classical condensation pathway but utilizes isotopically labeled precursors.
Reaction Pathway:
-
Condensation: Benzaldehyde-d5 (fully deuterated ring) reacts with two equivalents of N,N-dimethylaniline in the presence of a Lewis acid (e.g., ZnCl
) or strong acid. -
Formation of Leucomalachite Green-d5: This yields the colorless leuco-base.
-
Oxidation: The leuco-base is oxidized (typically with PbO
and HCl) to form the cationic Malachite Green-d5.
Why d5? A mass shift of +5 Da is ideal for LC-MS/MS. It places the internal standard signal far enough from the analyte's isotope cluster (M+1, M+2) to prevent "cross-talk" or spectral interference, yet the shift is small enough that the deuterated standard co-elutes perfectly with the native analyte, compensating for matrix effects (ion suppression/enhancement) in real-time.
Analytical Application: LC-MS/MS Workflow
The primary application of MG-d5 is the determination of illegal residues in aquaculture. The following protocol represents a validated industry-standard approach (e.g., compliant with EU Decision 2002/657/EC).
4.1 The Analytical Workflow (Visualization)
Caption: Validated workflow for the extraction and quantification of Malachite Green residues using IDMS.
4.2 Step-by-Step Protocol (Self-Validating)
Reagents:
-
Extraction Solvent: Acetonitrile mixed with McIlvaine buffer (Citrate-Phosphate, pH 3.0).
-
Stabilizer: Hydroxylamine Hydrochloride (NH
OH[1]·HCl). Critical: Prevents the oxidation of Leucomalachite Green to Malachite Green during extraction, preserving the original ratio. -
Internal Standard: MG-d5 (100 ng/mL in methanol).
Procedure:
-
Spiking: Weigh 2.0 g of tissue. Add 50 µL of MG-d5 working solution. Vortex and let stand for 15 minutes to allow binding to matrix proteins.
-
Extraction: Add 8 mL of Acetonitrile/Buffer mix and 1 mL of 1M Hydroxylamine. Homogenize vigorously.
-
Why Hydroxylamine? MG is easily reduced to LMG in tissue, and LMG can oxidize back to MG during processing. Hydroxylamine "freezes" the redox state or pushes it to the Leuco form if total analysis is desired (requires oxidation step later). For simultaneous analysis, it stabilizes the forms.
-
-
Purification (SPE):
-
Condition SCX cartridge with Methanol and Water.[2]
-
Load extract.
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Wash 1: Weak acid (removes proteins/polar interferences).
-
Wash 2: 100% Methanol (removes neutral lipids and co-extracted pigments). MG-d5 is cationic and stays bound to the sulfonate groups of the resin.
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Elution: 5% Ammonia in Methanol (neutralizes the drug, releasing it from the resin).
-
-
Reconstitution: Evaporate eluate to dryness under N
. Reconstitute in 50:50 Water/Acetonitrile (0.1% Formic Acid).
4.3 LC-MS/MS Parameters
Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 or Waters BEH C18), 1.7–2.7 µm particle size. Mobile Phase: (A) 5mM Ammonium Formate/0.1% Formic Acid in Water; (B) Acetonitrile. Ionization: Electrospray Positive (ESI+).[3][4]
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Conf) | Collision Energy (V) |
| Malachite Green (Native) | 329.2 | 313.2 | 208.1 | 30 / 40 |
| Malachite Green-d5 (IS) | 334.2 | 318.2 | 213.1 | 30 / 40 |
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Interpretation:
Toxicology and Safety
Warning: MG-d5 must be handled with the same rigorous safety precautions as the parent compound.
-
Carcinogenicity: Classed as a suspected carcinogen and mutagen.[3]
-
Handling: Use a fume hood, nitrile gloves, and N95/P100 particulate respirator if handling powder.
-
Disposal: High-temperature incineration. Do not release down drains; it is highly toxic to aquatic life (very low LC50 for fish).
References
-
European Commission. (2002).[4] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link[1]
-
Agilent Technologies. (2012). LC/MS/MS of Malachite Green and Crystal Violet in Fish with Agilent Bond Elut PCX and Poroshell 120.[2] Application Note. Link
-
Thermo Fisher Scientific. (2014). LC-MS/MS Analysis of Malachite Green, Leucomalachite Green, Ciprofloxacin, and Tetracycline in Food Samples. Application Note 566. Link
-
Dowling, G., et al. (2007). Validation of a confirmatory method for the determination of malachite green and leucomalachite green residues in fish using liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 46782096, Malachite Green-d5. Link[1]
Sources
- 1. Malachite green - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. Simultaneous Determination of Malachite Green, Chloramphenicols, Sulfonamides, and Fluoroquinolones Residues in Fish by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journalcmpr.com [journalcmpr.com]
- 6. An Integrated Study on the Fading Mechanism of Malachite Green Industrial Dye for the Marquisette Curtain in the Studio of Cleansing Fragrance, the Palace Museum (Beijing) [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
